molecular formula C23H24FNO6 B12165064 5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12165064
M. Wt: 429.4 g/mol
InChI Key: SQZZNAOTPFMXSL-XUTLUUPISA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its complex structure, which includes multiple functional groups such as methoxy, fluorobenzoyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-fluorobenzoyl chloride, and 3-methoxypropylamine. The synthesis may proceed through the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrrolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets can lead to the development of new pharmaceuticals for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s functional groups allow it to form specific interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-4-benzoyl-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the fluorine atom.

    5-(3,4-Dimethoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one imparts unique properties to the compound, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C23H24FNO6

Molecular Weight

429.4 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24FNO6/c1-29-12-4-11-25-20(15-7-10-17(30-2)18(13-15)31-3)19(22(27)23(25)28)21(26)14-5-8-16(24)9-6-14/h5-10,13,20,26H,4,11-12H2,1-3H3/b21-19+

InChI Key

SQZZNAOTPFMXSL-XUTLUUPISA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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